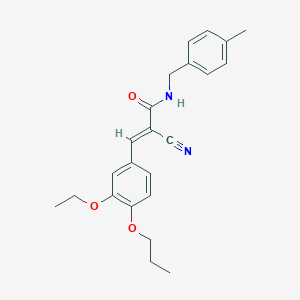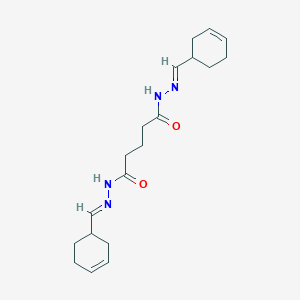![molecular formula C19H19ClN4O4 B449999 N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE](/img/structure/B449999.png)
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE is a complex organic compound with a unique structure that includes both aromatic and hydrazino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then reacted with a chlorinated aromatic compound under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N1-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE
- **4-CHLORO-2-METHYLPHENYL N-(2-METHOXY-4-NITROPHENYL)CARBAMATE
- **4-CHLORO-3-METHYLPHENYL N-(4-METHYL-2-NITROPHENYL)CARBAMATE
Uniqueness
N~1~-(4-CHLORO-2-METHYLPHENYL)-4-{2-[1-(4-NITROPHENYL)ETHYLIDENE]HYDRAZINO}-4-OXOBUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C19H19ClN4O4 |
|---|---|
Poids moléculaire |
402.8g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-N'-[1-(4-nitrophenyl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C19H19ClN4O4/c1-12-11-15(20)5-8-17(12)21-18(25)9-10-19(26)23-22-13(2)14-3-6-16(7-4-14)24(27)28/h3-8,11H,9-10H2,1-2H3,(H,21,25)(H,23,26) |
Clé InChI |
PSNVUBXIHJOLRE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B449917.png)
![2-cyano-N-cycloheptyl-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B449919.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-propylacrylamide](/img/structure/B449922.png)
![2-(5-methyl-2-thienyl)-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B449923.png)
![N-[4-(4-BIPHENYLYL)-1,3-THIAZOL-2-YL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B449925.png)
![4-cyano-5-[({4-nitrophenoxy}acetyl)amino]-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B449928.png)

![1-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-naphthalen-1-ylurea](/img/structure/B449931.png)


![5-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl 2-methylpropanoate](/img/structure/B449938.png)
![2-chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B449939.png)

